molecular formula C8H14O2 B1625342 1-Cyclohexyl-2-hydroxyethanone CAS No. 6004-53-1

1-Cyclohexyl-2-hydroxyethanone

Cat. No.: B1625342
CAS No.: 6004-53-1
M. Wt: 142.2 g/mol
InChI Key: XGIFYZPGSSZKMZ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-hydroxyethanone: is an organic compound with the molecular formula C8H14O2 . It is a hydroxy ketone, characterized by the presence of a hydroxyl group (-OH) and a ketone group (C=O) attached to a cyclohexyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-hydroxyethanone can be synthesized through several methods. One common synthetic route involves the reaction of formaldehyde with cyclohexanecarboxaldehyde. The reaction typically proceeds under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts and temperature control, to maximize yield and purity. The exact methods can vary depending on the scale and desired application of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-2-hydroxyethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclohexyl-2-hydroxyethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-cyclohexyl-2-hydroxyethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and lead to various effects, depending on the context of its use .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .

Properties

IUPAC Name

1-cyclohexyl-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-6-8(10)7-4-2-1-3-5-7/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIFYZPGSSZKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448289
Record name 1-cyclohexyl-2-hydroxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6004-53-1
Record name 1-cyclohexyl-2-hydroxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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